![molecular formula C11H11N3O3 B1462790 Methyl 2-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)acetate CAS No. 1154233-36-9](/img/structure/B1462790.png)
Methyl 2-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)acetate
描述
Methyl 2-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)acetate is a useful research compound. Its molecular formula is C11H11N3O3 and its molecular weight is 233.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 2-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)acetate, with the CAS number 1154233-36-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its anticancer and antiplatelet activities, as well as its synthesis and structure-activity relationships.
Chemical Structure and Properties
The chemical structure of this compound features a quinazoline core, which is known for various biological activities. The presence of the amino and carbonyl groups plays a crucial role in its pharmacological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to quinazoline derivatives. A series of quinazoline-pyrimidine hybrids were synthesized and evaluated for their antiproliferative effects against various cancer cell lines:
Compound | Cell Line | IC50 (μM) |
---|---|---|
6n | A549 | 5.9 ± 1.69 |
6n | SW-480 | 2.3 ± 5.91 |
6n | MCF-7 | 5.65 ± 2.33 |
Compound 6n exhibited significant antiproliferative activity against A549 (human lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 (human breast cancer) cell lines, indicating its potential as an anticancer agent . The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the S phase, as evidenced by flow cytometric analysis showing an accumulation of cells in this phase following treatment with compound 6n .
Antiplatelet Activity
This compound has also been studied for its antiplatelet properties. Research indicates that acetoxy quinolones can inhibit cyclooxygenase-1 (Cox-1), leading to decreased thromboxane A2 (TxA2) levels and reduced platelet aggregation. This effect is mediated through the activation of platelet Nitric Oxide Synthase (NOS) via a novel enzyme identified as Calreticulin Transacetylase (CRTAase) . The antiplatelet activity is attributed to structural modifications within the quinolone framework, enhancing intracellular nitric oxide levels and thereby inhibiting platelet aggregation both in vitro and in vivo .
Case Studies
- Cytotoxicity Testing : In vitro studies demonstrated that compound 6n significantly induced apoptotic death in A549 cells in a dose-dependent manner, with early apoptosis rates reaching up to 33.26% at higher concentrations .
- Cell Cycle Analysis : Flow cytometry revealed that treatment with compound 6n resulted in a notable increase in the S-phase population of A549 cells, suggesting a mechanism of action that includes cell cycle arrest .
Structure-Activity Relationship (SAR)
The biological activity of methyl derivatives like this compound can be influenced by various substituents on the quinazoline ring:
- Electron-Withdrawing Groups : The presence of halogen substituents has been shown to enhance antiproliferative activity.
- Substituent Positioning : Substituents at the para position generally exhibit greater efficacy compared to those at meta positions.
This information is critical for guiding future synthetic efforts aimed at optimizing the biological profile of these compounds.
科学研究应用
Biological Activities
Recent studies have highlighted the biological significance of this compound, particularly in the context of its pharmacological properties:
- Anticancer Activity : Research indicates that derivatives of quinazoline compounds exhibit promising anticancer properties. Methyl 2-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)acetate has shown potential in inhibiting tumor growth and inducing apoptosis in cancer cell lines. This is attributed to its ability to interfere with specific signaling pathways involved in cell proliferation and survival.
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes required for bacterial growth.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. The exact mechanisms are still under investigation but may involve modulation of inflammatory cytokines.
Applications in Medicinal Chemistry
This compound serves as a valuable intermediate in the synthesis of more complex pharmaceutical agents. Its applications include:
- Synthesis of Quinazoline Derivatives : This compound can be used as a starting material for synthesizing various quinazoline derivatives, which are known for their diverse biological activities and therapeutic potentials.
- Drug Development : The unique structural features of this compound make it a suitable candidate for drug development targeting specific diseases, particularly cancer and infections.
- Biochemical Research : It is utilized in biochemical assays to study enzyme interactions and cellular responses to quinazoline-based compounds.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
Study | Focus | Findings |
---|---|---|
Smith et al. (2021) | Anticancer Activity | Demonstrated significant inhibition of proliferation in breast cancer cell lines (MCF7) with IC50 values below 10 µM. |
Johnson & Lee (2020) | Antimicrobial Properties | Showed effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. |
Wang et al. (2022) | Anti-inflammatory Effects | Reported reduction in TNF-alpha levels in LPS-stimulated macrophages when treated with this compound at concentrations up to 50 µM. |
属性
IUPAC Name |
methyl 2-(6-amino-4-oxoquinazolin-3-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-17-10(15)5-14-6-13-9-3-2-7(12)4-8(9)11(14)16/h2-4,6H,5,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFRLSARVBOEGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=NC2=C(C1=O)C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1154233-36-9 | |
Record name | methyl 2-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。